

S-nitroso-coenzyme A: A Technical Guide to its Impact on Enzyme Function

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Compound of Interest

Compound Name: *S*-nitroso-coenzyme A

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Abstract

S-nitroso-coenzyme A (SNO-CoA) is a critical endogenous signaling molecule that mediates the effects of nitric oxide (NO) through protein S-nitrosation, a reversible post-translational modification of cysteine residues. This technical guide provides an in-depth overview of SNO-CoA, its mechanism of action, and its impact on the function of key metabolic enzymes. We present quantitative data on the kinetics of enzymes that regulate SNO-CoA levels, summarize the functional effects on target enzymes, and provide detailed experimental protocols for the synthesis of SNO-CoA and the analysis of its enzymatic targets. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of SNO-CoA's role in cellular regulation and its potential as a therapeutic target.

Introduction to S-nitroso-coenzyme A and S-Nitrosation

S-nitrosation is a post-translational modification involving the covalent attachment of a nitric oxide (NO) group to the thiol side chain of a cysteine residue, forming an S-nitrosothiol (SNO). [1] This modification is a key mechanism of NO-based signaling, regulating protein function in a wide array of physiological processes, including those in the nervous, cardiovascular, and immune systems.[1]

S-nitroso-coenzyme A (SNO-CoA) is a low-molecular-weight S-nitrosothiol that acts as a significant mediator of endogenous S-nitrosation.[1] It participates in a process called transnitrosation, where it transfers its NO group to specific cysteine residues on target proteins. [1] The specificity of SNO-CoA-mediated signaling is conferred by both the inherent reactivity of target cysteines and the regulatory action of specific enzymes.

The cellular levels of S-nitrosated proteins are dynamically regulated by a balance between S-nitrosylases, which mediate S-nitrosation, and denitrosylases, which remove SNO modifications. Recently, a new class of enzymes known as SNO-CoA-assisted nitrosylases (SCAN) has been identified, which utilize SNO-CoA as a cofactor to selectively S-nitrosylate target proteins, such as the insulin receptor.[2]

Conversely, **S-nitroso-coenzyme A** reductases (SCoRs) are denitrosylases that specifically catalyze the breakdown of SNO-CoA, thereby downregulating SNO-CoA-mediated signaling.[3] In yeast, this enzyme is alcohol dehydrogenase 6 (Adh6), while in mammals, the functional analog is aldo-keto reductase 1A1 (AKR1A1).[3][4]

Impact of S-nitroso-coenzyme A on Enzyme Function

SNO-CoA-mediated S-nitrosation can significantly alter the activity of target enzymes, leading to either inhibition or activation. This modulation of enzyme function plays a crucial role in regulating metabolic pathways.

Acetoacetyl-CoA Thiolase (Erg10)

Acetoacetyl-CoA thiolase is a key enzyme in the mevalonate pathway, which is essential for sterol biosynthesis. SNO-CoA has been shown to be a potent and selective inhibitor of the yeast acetoacetyl-CoA thiolase, Erg10.[3] This inhibition is not observed with other S-nitrosothiols like S-nitrosoglutathione (GSNO) or with CoA analogs such as succinyl-CoA.[3] The inhibitory effect of SNO-CoA on Erg10 highlights a direct link between NO signaling and the regulation of sterol metabolism.

Phosphofructokinase (PFK)

Phosphofructokinase is a rate-limiting enzyme in glycolysis. The platelet-type isoform of PFK (PFKP) has been identified as a target of SNO-CoA-mediated S-nitrosation.^[1] While specific kinetic constants for SNO-CoA's effect are not readily available, studies on S-nitrosation of the muscle isoform (PFKM) by other NO donors have shown that this modification can increase the enzyme's activity by stabilizing its tetrameric form and reducing its sensitivity to allosteric inhibitors like ATP and citrate.^[5] This suggests that SNO-CoA may play a role in modulating glycolytic flux in response to NO signals.

ATP Citrate Synthase (ACLY)

ATP citrate synthase is a central enzyme in fatty acid and cholesterol synthesis, responsible for generating cytosolic acetyl-CoA. ACLY is a known target of SNO-CoA-mediated S-nitrosation.^{[1][6]} S-nitrosation of ACLY is associated with the regulation of lipid metabolism, and elevated levels of SNO-ACLY have been observed in cells with deficient SNO-CoA reductase activity.^[6]

Ornithine Aminotransferase (OAT)

Ornithine aminotransferase is a mitochondrial enzyme involved in amino acid metabolism, linking the urea cycle and the synthesis of glutamate and proline.^[7] OAT has been identified as a target of SNO-CoA-mediated S-nitrosation, indicating a potential role for NO signaling in regulating amino acid homeostasis.^[1]

Data Presentation

Table 1: Kinetic Parameters of S-nitroso-coenzyme A Reductases (SCoRs)

| Enzyme | Organism | Substrate | K _m (μM) | k _{cat} (min ⁻¹) | Stoichiometry (NADPH:SNO-CoA) | Reference |
|------------------------------------|----------------------|-----------|---------------------|---------------------------------------|-------------------------------|-----------|
| Adh6 | <i>S. cerevisiae</i> | SNO-CoA | 180.5 ± 16.8 | 2,596.5 ± 110.7 | 1:1 | [8] |
| AKR1A1 (functional analog of Adh6) | Mammals | SNO-CoA | 20.5 ± 1.8 | 627 ± 23.76 | 1:1 | [8] |

Table 2: Quantitative Impact of S-nitroso-coenzyme A on Target Enzyme Activity

| Enzyme | Organism | Effect of SNO-CoA | IC ₅₀ / K _i | Reference |
|----------------------------------|----------------------|---|-----------------------------------|-----------|
| Acetoacetyl-CoA Thiolase (Erg10) | <i>S. cerevisiae</i> | Inhibition | ~4 μM (IC ₅₀) | [8] |
| Phosphofructokinase (PFK) | Mammals | Functional alteration (likely activation) | Not Reported | [1][5] |
| ATP Citrate Synthase (ACLY) | Mammals | Functional alteration | Not Reported | [1][6] |
| Ornithine Aminotransferase (OAT) | Mammals | Functional alteration | Not Reported | [1] |

Signaling Pathways and Experimental Workflows

SNO-CoA Signaling Pathway

The following diagram illustrates the central role of SNO-CoA in mediating NO signaling through protein S-nitrosation and its regulation by SCoRs and utilization by SCAN enzymes.

SNO-CoA mediated protein S-nitrosation and its regulation.

Experimental Workflow for Identifying SNO-CoA Targets

This diagram outlines the chemoproteomic workflow for the identification of protein targets of SNO-CoA-mediated S-nitrosation.

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